![molecular formula C16H19NO B2724931 1-Morpholino-5-benzylidenecyclopentene CAS No. 94708-08-4](/img/structure/B2724931.png)
1-Morpholino-5-benzylidenecyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Morpholines, including 1-Morpholino-5-benzylidenecyclopentene, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 1-Morpholino-5-benzylidenecyclopentene contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate . Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications
Nucleic Acid Sensing Using Surface Plasmon Resonance (SPR) Instrument
- Results : The sensor surfaces could be regenerated for at least 85 consecutive sample injections without significant signal loss. The assay differentiated analytes with one or two mismatches, and signal amplification was achieved using both strategies .
Gene Modulation with Morpholino Antisense Oligos
- Application : Morpholinos are used to modulate gene expression by blocking translation of viral proteins. They are stable in cells and do not cause immune responses .
Targeting Viral Replication Machinery
- Application : Morpholinos have been employed in early approaches to inhibit viral replication. By targeting specific viral proteins, they can potentially disrupt the viral life cycle .
Antisense Therapy
Mechanism of Action
Future Directions
Morpholinos, including 1-Morpholino-5-benzylidenecyclopentene, have significant potential in the field of gene therapy . They are being used as research tools for reverse genetics by knocking down gene function . They are also being developed as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases .
properties
IUPAC Name |
4-[(5E)-5-benzylidenecyclopenten-1-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-5-14(6-3-1)13-15-7-4-8-16(15)17-9-11-18-12-10-17/h1-3,5-6,8,13H,4,7,9-12H2/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUYXHJQRGYRJR-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=C1)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=C1)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholino-5-benzylidenecyclopentene |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.